molecular formula C18H17ClN4O B5507938 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B5507938
M. Wt: 340.8 g/mol
InChI Key: FOCGFUWIIUPOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, also known as ETP-46321, is a novel small molecule that has shown potential in scientific research applications. It is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1) and has been studied for its potential use in cancer therapy.

Mechanism of Action

2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride works by inhibiting the activity of PARP1, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of DNA damage, which can be lethal to cancer cells that have defects in other DNA repair pathways, such as BRCA1/2-deficient tumors.
Biochemical and Physiological Effects:
In preclinical studies, 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been shown to selectively inhibit PARP1 activity and induce DNA damage in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is its selectivity for PARP1, which reduces the risk of off-target effects. However, like other PARP inhibitors, 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can cause toxicity in normal cells due to the inhibition of PARP1-mediated DNA repair. This can limit its use in cancer therapy and requires careful monitoring of dosing and treatment duration.

Future Directions

There are several potential future directions for the use of 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in scientific research. One area of interest is the development of combination therapies that target multiple DNA repair pathways to enhance the efficacy of cancer treatment. Another area of interest is the investigation of 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in other types of cancer, beyond BRCA1/2-deficient tumors. Additionally, further studies are needed to better understand the mechanisms of toxicity associated with PARP inhibitors and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves a multistep process that begins with the reaction of 2-ethylbenzofuran-5-carbaldehyde with 2-aminopyridine to form the intermediate 2-ethyl-N-(pyridin-2-ylmethyl)benzofuran-5-carboxamide. This intermediate is then converted to the final product, 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, through a series of reactions involving pyrimidine and amine functional groups.

Scientific Research Applications

2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been studied for its potential use in cancer therapy, specifically in the treatment of BRCA1/2-deficient tumors. PARP1 plays a crucial role in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death. 2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown promising results in preclinical studies as a PARP1 inhibitor, and clinical trials are currently underway to evaluate its efficacy in cancer patients.

properties

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O.ClH/c1-2-15-21-16-13-8-3-4-9-14(13)23-17(16)18(22-15)20-11-12-7-5-6-10-19-12;/h3-10H,2,11H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGFUWIIUPOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCC3=CC=CC=N3)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(pyridin-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

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